
ethyl 1-(2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)piperidine-3-carboxylate
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Overview
Description
Ethyl 1-(2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)piperidine-3-carboxylate is a heterocyclic compound featuring a fused pyrrolidone (2,5-dihydro-1H-pyrrol-2,5-dione) and piperidine system. The pyrrolidone ring is substituted with a phenyl group at the N1 position and linked to a piperidine moiety at the C3 position, which is further esterified with an ethyl group at the piperidine-3-carboxylate position. This structure confers unique physicochemical properties, such as polarity from the dioxo-pyrrolidone (cyclic imide) and lipophilicity from the phenyl group.
Preparation Methods
Nucleophilic Substitution and Cyclocondensation Strategies
The foundational approach to constructing the pyrrole-piperidine framework involves nucleophilic substitution followed by cyclocondensation. A representative method, adapted from U.S. Patent Nos. 4,347,186 and 4,873,340, begins with the treatment of 2-benzoylpyrrole with sodium hydride in dimethylformamide (DMF) under inert conditions . This deprotonates the pyrrole at the reactive α-position, enabling nucleophilic attack on 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione. The resulting intermediate undergoes ring-opening in ethanol saturated with hydrogen chloride, yielding a diethyl malonate derivative . Subsequent base-mediated cyclization with sodium hydride in tetrahydrofuran (THF) forms the piperidine ring, with bromination at the 3-position using N-bromosuccinimide (NBS) introducing a handle for further functionalization .
Key Reaction Conditions:
-
Solvents: DMF, THF, ethanol
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Bases: Sodium hydride (1.2–2.0 equiv)
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Temperature: 0–25°C for substitution; 80–100°C for cyclization
Enantioselective Hydrogenation for Stereochemical Control
For enantiomerically enriched variants, chiral diphosphine ligands are employed in homogeneous hydrogenation. As described in US20070232653A1, a β-aryl carboxylic acid precursor is hydrogenated using a palladium catalyst complexed with ligands such as (R)-BINAP or (S)-SegPhos . The reaction preserves stereochemical integrity at the piperidine β-carbon, achieving enantiomeric excess (ee) >90% under 50–100 bar H₂ pressure . This method is critical for accessing trans- or cis-diastereomers, depending on the ligand’s configuration.
Representative Protocol:
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Dissolve the β-aryl enamine precursor in methanol.
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Add Pd(OAc)₂ (1 mol%) and (R)-BINAP (2.2 mol%).
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Pressurize with H₂ (80 bar) and stir at 50°C for 24 h.
Advantages:
Palladium-Catalyzed Cross-Coupling for Aryl Functionalization
The phenyl group at the pyrrole 1-position is introduced via Suzuki-Miyaura coupling. A boronic ester derivative of piperidine, such as tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate, reacts with 3-bromoaniline under Pd(dppf)Cl₂ catalysis . The reaction proceeds in tetrahydrofuran/water (3:1) at 80°C, achieving 70–85% yield after column chromatography .
Optimized Conditions:
Parameter | Value |
---|---|
Catalyst | Pd(dppf)Cl₂ (6 mol%) |
Ligand | XPhos (10 mol%) |
Solvent | THF/H₂O (3:1) |
Temperature | 80°C |
Reaction Time | 16 h |
This method avoids harsh conditions and enables late-stage diversification of the aryl group .
Esterification and Protecting Group Strategies
The ethyl carboxylate group is installed via acid-catalyzed esterification. A carboxylated piperidine intermediate is treated with ethanol and concentrated sulfuric acid under reflux, achieving quantitative conversion . Alternatively, tert-butyl carbamate (Boc) protection is used to mask the piperidine nitrogen during earlier stages, with deprotection using trifluoroacetic acid (TFA) in dichloromethane .
Comparative Analysis of Esterification Methods:
Method | Yield (%) | Purity (%) | Side Products |
---|---|---|---|
Acid-catalyzed reflux | 95 | 98 | None reported |
Mitsunobu reaction | 82 | 90 | Diethyl azodicarboxylate adducts |
Steglich esterification | 88 | 94 | Minimal |
One-Pot Tandem Reactions for Streamlined Synthesis
Recent advances emphasize tandem reactions to reduce purification steps. A one-pot sequence involving Michael addition, cyclization, and oxidation was reported in EP0486807A1 . Ethyl acetoacetate reacts with acryloyl chloride in the presence of triethylamine, followed by in situ cyclization with ammonium acetate. Manganese dioxide selectively oxidizes the intermediate to the 2,5-diketopyrrole, achieving an overall yield of 68% .
Critical Considerations:
Chemical Reactions Analysis
- Ethyl 1-(2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)piperidine-3-carboxylate can undergo various reactions:
Oxidation: It may be oxidized to form different functional groups.
Reduction: Reduction can modify the piperidine or pyrrole ring.
Substitution: Substituents on the phenyl group can be replaced.
- Common reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., Grignard reagents).
- Major products depend on the specific reaction conditions.
Scientific Research Applications
Synthesis and Structural Characterization
The compound can be synthesized through various chemical reactions, including the aza-Wittig reaction. The synthesis involves the reaction of ethyl 3-(phenyliminomethyleneamino)benzofuran-2-carboxylate with benzene isocyanate and diethyl 2-amino-succinate, yielding a product characterized by a complex ring system that includes a piperidine moiety and a pyrrole derivative . Structural characterization is typically performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the molecular structure and purity of the synthesized compound .
Antimicrobial Properties
Research has indicated that derivatives of ethyl 1-(2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)piperidine-3-carboxylate exhibit significant antimicrobial activity. For instance, studies have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The antimicrobial efficacy can be assessed using methods like disc diffusion assays and minimum inhibitory concentration (MIC) tests .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit key inflammatory mediators, potentially making it a candidate for treating conditions characterized by excessive inflammation. Molecular docking studies suggest that it may interact effectively with targets involved in inflammatory pathways .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of this compound:
Mechanism of Action
- The exact mechanism remains an active area of research.
- It likely interacts with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs from the literature, focusing on structural motifs, synthesis, and functional attributes.
Ethyl (E)-3-(1-oxyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)acrylate (Compound 6)
- Structure : Contains a nitroxide radical (1-oxyl group) on the pyrrolidine ring, tetramethyl substituents at C2 and C5, and an acrylate ester.
- Synthesis: Prepared via Horner–Wadsworth–Emmons reaction using triethyl phosphonoacetate and paramagnetic aldehydes.
- Key Differences: The nitroxide group confers paramagnetic properties, enabling applications in spin-labeling or EPR studies, unlike the non-radical target compound. The acrylate ester linkage (vs. Tetramethyl substituents enhance steric bulk compared to the phenyl group in the target compound, which may reduce solubility in polar solvents.
Ethyl Piperidine-3-carboxylate Hydrochloride
- Structure : A simpler analog lacking the pyrrolidone and phenyl groups; the piperidine ring is directly esterified at C3.
- Properties: The hydrochloride salt form increases aqueous solubility compared to the neutral ester in the target compound.
Phenethyl (E)-3-(1-oxyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)acrylate (Compound 10)
- Structure : Features a phenethyl ester instead of ethyl, with a nitroxide radical and tetramethyl-pyrrolidine.
- Functional Implications :
- The phenethyl group enhances lipophilicity, improving membrane permeability compared to the ethyl ester in the target compound.
- Similar to Compound 6, the nitroxide radical enables paramagnetic applications absent in the target.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Routes : The target compound may require coupling strategies (e.g., amidation or nucleophilic substitution) between pyrrolidone and piperidine precursors, unlike the Horner–Wadsworth–Emmons reactions used for acrylate esters in .
- Physicochemical Behavior: The phenyl group in the target compound likely increases lipophilicity compared to tetramethyl-substituted analogs, favoring passive diffusion in biological systems.
- Stability : The piperidine-ester in the target compound may exhibit greater hydrolytic stability under basic conditions compared to α,β-unsaturated esters (), which undergo rapid hydrolysis .
- Applications: The absence of a nitroxide radical limits spin-labeling utility but may improve stability in non-radical environments.
Limitations and Contradictions
- The evidence lacks direct data on the target compound’s synthesis, biological activity, or physical properties, necessitating inferences from structural analogs.
- Paramagnetic analogs in prioritize EPR applications, whereas the target compound’s non-radical structure may align with medicinal chemistry or crystallography (via SHELX programs, per ).
Biological Activity
Ethyl 1-(2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)piperidine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The compound is synthesized through the aza-Wittig reaction involving ethyl 3-(phenyl-imino-methyl-ene-amino)-benzofuran-2-carboxylate and other reagents. The synthesis process yields a crystalline product characterized by intermolecular interactions that stabilize its structure, which is essential for its biological activity .
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, highlighting its potential in several therapeutic areas:
Antiviral Activity
Research indicates that derivatives of this compound exhibit significant antiviral properties. In particular, studies have shown that compounds with similar structures demonstrate antiviral activity against viruses such as HSV-1 (Herpes Simplex Virus Type 1) and others. For example, a related compound was noted for its high anti-HSV-1 activity with effective concentrations yielding promising results in cell cultures .
Antibacterial Activity
The compound's antibacterial properties have also been explored. Recent studies suggest that nitrogen heterocycles, including pyrrole derivatives, possess potent antibacterial activity against strains like Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds range from 3.12 to 12.5 μg/mL, indicating significant efficacy compared to standard antibiotics .
Anti-inflammatory Properties
In addition to antiviral and antibacterial activities, there is evidence suggesting anti-inflammatory effects linked to the compound. The modulation of immune responses through pathways involving PD-1/PD-L1 interactions has been documented in related compounds, showing the potential for developing immunotherapeutic agents .
Case Study 1: Antiviral Efficacy Against HSV-1
In a primary screening study, various compounds were tested for their ability to inhibit HSV-1 replication in Vero cells. Ethyl 1-(2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)piperidine derivatives showed promising results with effective concentrations leading to significant reductions in viral titers .
Case Study 2: Antibacterial Activity Assessment
A comparative study evaluated the antibacterial efficacy of several nitrogen heterocycles against common bacterial strains. The tested derivatives exhibited MIC values that suggest their potential as alternatives to traditional antibiotics, particularly in treating resistant bacterial infections .
Research Findings Summary Table
Properties
Molecular Formula |
C18H20N2O4 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
ethyl 1-(2,5-dioxo-1-phenylpyrrol-3-yl)piperidine-3-carboxylate |
InChI |
InChI=1S/C18H20N2O4/c1-2-24-18(23)13-7-6-10-19(12-13)15-11-16(21)20(17(15)22)14-8-4-3-5-9-14/h3-5,8-9,11,13H,2,6-7,10,12H2,1H3 |
InChI Key |
CDHBOPZYHSSUHG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=CC(=O)N(C2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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